3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a dichloromethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with dichloromethyl methyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The dichloromethyl group can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The oxadiazole ring can participate in [3+2] cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide (CuI) and are carried out under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation or reduction.
Cycloaddition Reactions:
Scientific Research Applications
3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain targets, while the dichloromethyl group can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole: Similar structure with a bromine atom at the para position.
3-(3-Chlorophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-5-(methyl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of dichloromethyl.
Uniqueness
3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and dichloromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in the oxadiazole ring system makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-6-3-1-2-5(4-6)8-13-9(7(11)12)15-14-8/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMXVAWQFRCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674942 |
Source
|
Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-54-7 |
Source
|
Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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